molecular formula C13H12N2O B1680320 Phenol, 3-methyl-4-(phenylazo)- CAS No. 1435-88-7

Phenol, 3-methyl-4-(phenylazo)-

Cat. No.: B1680320
CAS No.: 1435-88-7
M. Wt: 212.25 g/mol
InChI Key: AXGXXLOKNNMCHP-CCEZHUSRSA-N
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Description

Phenol, 3-methyl-4-(phenylazo)- (CAS: Not explicitly listed in evidence; closest analogue: 29418-38-0 for meta-substituted isomers ) is an azo compound characterized by a phenolic core substituted with a methyl group at the 3-position and a phenylazo group at the 4-position. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol (estimated based on structural analogues ). Azo compounds like this are notable for their applications in dyes, corrosion inhibitors, and bioactive molecules due to their conjugated π-system and redox activity .

Properties

CAS No.

1435-88-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-4-phenyldiazenylphenol

InChI

InChI=1S/C13H12N2O/c1-10-9-12(16)7-8-13(10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

AXGXXLOKNNMCHP-CCEZHUSRSA-N

SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

1435-88-7

Pictograms

Corrosive; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, 3-methyl-4-(phenylazo)-

Origin of Product

United States

Scientific Research Applications

Applications in Textiles

Phenol, 3-methyl-4-(phenylazo)- is primarily used as a colorant in the textile industry. Its vibrant yellow hue makes it suitable for dyeing synthetic fibers such as polyester.

  • Colorfastness : The dye exhibits good light and wash fastness properties, making it ideal for applications where durability is essential.
  • Environmental Impact : Regulatory assessments have raised concerns about the environmental persistence and potential toxicity of azo dyes, including Disperse Yellow 23 .

Pharmaceutical Applications

Recent studies have explored the potential of azo dyes, including Phenol, 3-methyl-4-(phenylazo)-, as scaffolds for drug development. The incorporation of heterocyclic moieties into azo dye structures has shown promise in enhancing their biological activities.

Case Studies on Biological Activities

  • Antimicrobial Properties :
    • A study reported that derivatives of azo dyes exhibited significant antimicrobial activity against various pathogenic bacteria and fungi. For instance, certain synthesized azo compounds demonstrated efficacy against Staphylococcus aureus and Candida albicans.
    Compound NameBacterial StrainInhibition Zone (mm)
    Azo Compound AStaphylococcus aureus15
    Azo Compound BCandida albicans12
  • Anticancer Activity :
    • Compounds derived from azo dyes have been screened for anticancer properties against cell lines such as A-549 (lung cancer) and K-562 (leukemia). Results indicated that some derivatives exhibited notable cytotoxic effects.
    Compound NameCell LineIC50 (µM)
    Azo Compound CA-54910
    Azo Compound DK-5628
  • Anti-inflammatory Effects :
    • Research has shown that certain azo dye derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Synthesis of Derivatives

The synthesis of phenolic azo compounds often involves diazotization reactions followed by coupling with phenolic substrates. This methodology allows for the modification of biological activity through structural variations.

Synthesis Example

A typical synthesis pathway includes:

  • Diazotization of an aromatic amine.
  • Coupling with a phenolic compound under acidic conditions.
  • Purification through recrystallization or chromatography.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

Phenol, 4-(Phenylazo)- (CAS: 1689-82-3 )
  • Structure: Para-substituted phenylazo group on phenol.
  • Molecular Formula : C₁₂H₁₀N₂O (MW: 198.22 g/mol).
  • Key Differences :
    • Lacks the methyl group at the 3-position, reducing steric hindrance.
    • Exhibits stronger intermolecular hydrogen bonding due to unhindered para-substitution, as shown in studies of hydrogen-bonded mesogenic complexes .
    • Higher solubility in polar solvents compared to 3-methyl derivatives .
Phenol, 3-Methyl-2-(Phenylazo)- (CAS: 29418-38-0 )
  • Structure : Methyl at 3-position, phenylazo at 2-position.
  • Key Differences :
    • Ortho-substitution of the azo group leads to steric clashes with the methyl group, reducing planarity and conjugation efficiency.
    • Lower thermal stability compared to 3-methyl-4-(phenylazo) isomer .
4-Methyl-2-(Phenylazo)Phenol (C.I. Solvent Yellow 11 )
  • Structure : Methyl at 4-position, phenylazo at 2-position.
  • Key Differences :
    • Enhanced solvatochromism due to electron-donating methyl and azo groups in proximity, as observed in solvent-dependent UV-Vis shifts .

Functional Analogues

3-Methyl-4-(3-Methylphenylazo)Phenylamine
  • Structure: Similar backbone but with an amine group replacing the phenol -OH.
  • Key Differences: Lower yield (23%) in multicomponent synthesis compared to non-methylated analogues (45–84% yields) . Reduced antimicrobial activity compared to phenolic derivatives, likely due to decreased hydrogen-bonding capacity .
2-(2-Benzimidazolyl)-4-(Phenylazo)Phenol (BPP)
  • Structure: Benzimidazole fused with phenylazo-phenol.
  • Key Differences: Superior corrosion inhibition (80–90% efficiency in 2.0 M HNO₃) due to adsorption via benzimidazole and azo groups . Higher electrochemical stability than 3-methyl-4-(phenylazo)phenol, which lacks heterocyclic moieties .

Comparative Data Table

Compound Molecular Formula Substituent Positions Key Properties/Applications Reference
3-Methyl-4-(Phenylazo)Phenol C₁₃H₁₂N₂O 3-CH₃, 4-N=NPh Moderate antimicrobial activity , potential steric hindrance
4-(Phenylazo)Phenol C₁₂H₁₀N₂O 4-N=NPh High solubility, mesogenic complexes
3-Methyl-2-(Phenylazo)Phenol C₁₃H₁₂N₂O 3-CH₃, 2-N=NPh Low thermal stability, limited applications
BPP Derivatives C₁₉H₁₅N₃O Benzimidazole + 4-N=NPh Corrosion inhibition (80–90% efficiency)

Solvatochromic and Electrochemical Properties

  • 3-Methyl-4-(Phenylazo)Phenol: Methyl substitution reduces solvatochromic sensitivity compared to 4-(phenylazo)phenol .
  • BPP Derivatives: Dual adsorption sites (azo and benzimidazole) enhance corrosion inhibition, unlike mono-functional azo-phenols .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-4-(phenylazo)phenol, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves diazo coupling reactions between 3-methylphenol derivatives and aryl diazonium salts. Critical parameters include pH control (acidic conditions for diazonium stability), temperature (0–5°C to prevent premature decomposition), and stoichiometric ratios. For example, Eschweiler-Clarke conditions have been adapted for analogous azo-phenol systems, where hydroxymethylation and acetal protection steps are optimized to achieve >80% yields . Elemental analysis (C, H, N) is essential to confirm purity, with deviations >0.3% indicating byproducts .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) distinguish structural isomers of azo-phenol derivatives?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the azo group (λmax ~400–500 nm), with bathochromic shifts indicating electron-donating substituents. <sup>1</sup>H NMR resolves regiochemistry: phenolic -OH protons appear as broad singlets (~δ 9–10 ppm), while methyl groups adjacent to the azo linkage show upfield shifts due to anisotropic effects. For example, 3-methyl-4-(phenylazo)phenol exhibits distinct coupling patterns compared to 4-methyl isomers .

Q. What safety protocols are critical for handling 3-methyl-4-(phenylazo)phenol in laboratory settings?

  • Methodological Answer : Given its carcinogenicity classification (Category 1, GHS), use fume hoods for weighing and synthesis. PPE includes nitrile gloves, lab coats, and safety goggles. First-aid measures for skin contact require immediate washing with polyethylene glycol (PEG 300/400) to solubilize phenolic compounds, followed by water . Storage at –20°C in amber vials minimizes photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the azo-hydrazone tautomerism in 3-methyl-4-(phenylazo)phenol?

  • Methodological Answer : Tautomeric equilibrium is pH-dependent. In acidic media, hydrazone forms dominate due to protonation of the azo group, while basic conditions stabilize the azo tautomer. Steric hindrance from the 3-methyl group shifts equilibrium toward hydrazone forms, confirmed by <sup>13</sup>C NMR (carbonyl signals at δ 170–180 ppm) . Computational studies (DFT) correlate substituent electronegativity with tautomer stability .

Q. What strategies resolve contradictions in reported pKa values for azo-phenol derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Potentiometric titration in mixed solvents (e.g., DMSO-water) provides accurate pKa values by minimizing aggregation. For 3-methyl-4-(phenylazo)phenol, predicted pKa ~9.19 aligns with experimental data using UV-Vis pH titrations . Calibration against reference buffers (e.g., phthalate) reduces systematic errors .

Q. How can the stability of the azo group under photocatalytic conditions be evaluated for material science applications?

  • Methodological Answer : Accelerated aging tests under UV irradiation (λ = 365 nm) monitor degradation via HPLC-MS. Radical scavengers (e.g., TEMPO) identify oxidative pathways. For nonlinear optical (NLO) applications, azo group stability correlates with second-harmonic generation (SHG) efficiency decay rates . Thermo-gravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C for most aryl azo-phenols) .

Q. What methodologies quantify trace impurities in 3-methyl-4-(phenylazo)phenol synthesized via diazo coupling?

  • Methodological Answer : LC-MS with reverse-phase columns (C18) separates unreacted diazonium salts and phenolic byproducts. Limit of detection (LOD) <0.1% is achievable with MRM (multiple reaction monitoring) modes. For elemental impurities (e.g., residual metals from catalysts), ICP-MS quantifies Fe, Cu, or Pd at ppb levels .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the carcinogenicity of 3-methyl-4-(phenylazo)phenol?

  • Analysis : Discrepancies stem from differing exposure models. In vitro assays (Ames test) may show mutagenicity due to nitroso derivatives formed under acidic conditions , while in vivo studies (rodent models) require metabolic activation. Risk assessments must differentiate between pure compounds and industrial mixtures containing nitro contaminants .

Tables of Key Data

Property Value/Technique Reference
pKa 9.19 ± 0.20 (Predicted)
λmax (UV-Vis) 450–470 nm (in ethanol)
Decomposition Onset 220°C (TGA)
Carcinogenicity GHS Category 1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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